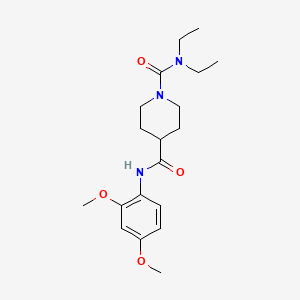![molecular formula C20H23N3O4 B6113418 1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6113418.png)
1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 6-nitro-1,3-benzodioxol-5-yl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethylphenyl Group: The piperazine core is then reacted with 2,5-dimethylphenyl halides in the presence of a base to introduce the 2,5-dimethylphenyl group.
Introduction of the 6-Nitro-1,3-Benzodioxol-5-yl)methyl Group: The final step involves the reaction of the intermediate with 6-nitro-1,3-benzodioxol-5-yl)methyl halides under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of substituted benzodioxole derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)piperazine: Lacks the benzodioxole group, making it less complex.
4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazine: Lacks the 2,5-dimethylphenyl group, affecting its pharmacological profile.
Uniqueness: 1-(2,5-Dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the combination of the 2,5-dimethylphenyl and 6-nitro-1,3-benzodioxol-5-yl)methyl groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-3-4-15(2)17(9-14)22-7-5-21(6-8-22)12-16-10-19-20(27-13-26-19)11-18(16)23(24)25/h3-4,9-11H,5-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILYLDGGQTVRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)
![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B6113388.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![3-chloro-5-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B6113433.png)
![4-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6113436.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6113447.png)
